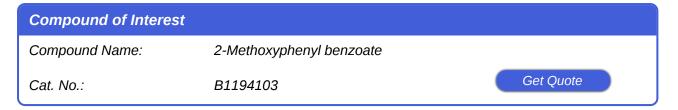


Application Notes and Protocols for the Analytical Standards of 2-Methoxyphenyl Benzoate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenyl benzoate, also known as guaiacol benzoate, is an aromatic ester with applications in various fields, including the fragrance industry and as a potential intermediate in pharmaceutical synthesis. Accurate and reliable analytical methods are crucial for its quality control, ensuring purity, and quantifying its presence in different matrices. This document provides a comprehensive overview of the analytical standards for **2-Methoxyphenyl benzoate**, including its physicochemical properties, spectroscopic data, and detailed protocols for its analysis using modern chromatographic techniques. As a certified reference material (CRM) for **2-Methoxyphenyl benzoate** is not readily available, this guide also outlines the procedure for qualifying an in-house reference standard.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Methoxyphenyl benzoate** is fundamental for the development of analytical methods.



Property	Value	Source
CAS Number	531-37-3	[2]
Molecular Formula	C14H12O3	[2]
Molecular Weight	228.24 g/mol	[2][3]
IUPAC Name	2-methoxyphenyl benzoate	[3]
Synonyms	Guaiacol benzoate, Benzosol, Benzoylguaiacol, o-Anisyl benzoate	[2][3]
Appearance	Solid (at room temperature)	[4]
Solubility	Soluble in ethanol	[5]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of **2-Methoxyphenyl benzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): While a complete, explicitly assigned spectrum is not readily available in public databases, the expected chemical shifts can be predicted based on the structure. The spectrum would show signals in the aromatic region (approximately 6.8-8.2 ppm) corresponding to the protons on the two benzene rings, and a singlet around 3.8 ppm for the methoxy group protons.

¹³C NMR (Carbon-13 NMR):



Chemical Shift (δ, ppm)	Assignment
165.5	Carbonyl carbon (C=O)
154.9	C-OCH₃ (aromatic)
149.3	C-O (ester, aromatic)
146.8	Aromatic CH
144.3	Aromatic CH
130.1	Aromatic CH
129.2	Aromatic CH
126.7	Aromatic CH
112.9	Aromatic CH
111.1	Aromatic CH
105.8	Aromatic CH
56.1, 55.9	Methoxy carbon (-OCH₃)
Source: Adapted from similar structures and publicly available data.[6]	

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For aromatic esters, common fragmentation patterns involve the cleavage of the ester bond.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS):

- Molecular Ion (M+): m/z = 228[3]
- Key Fragments:
 - m/z = 121 (benzoyl cation, [C₆H₅CO]⁺)



- m/z = 107 (methoxyphenoxy radical cation)
- m/z = 105 (phenyl cation, [C₆H₅]⁺)[3]
- m/z = 77 (phenyl radical cation, [C₆H₅]⁺)

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in **2-Methoxyphenyl** benzoate.

Wavenumber (cm ⁻¹)	Assignment
~1730	C=O stretch (ester)
~1270 & ~1100	C-O stretch (ester and ether)
~3050	Aromatic C-H stretch
~1600 & ~1480	Aromatic C=C stretch

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation, identification, and quantification of **2-Methoxyphenyl** benzoate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds like **2-Methoxyphenyl benzoate**.

Experimental Protocol: HPLC Analysis of 2-Methoxyphenyl Benzoate

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended for the separation of aromatic compounds.[9]







 Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically effective. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

• Flow Rate: 1.0 mL/min.

• Detection: UV detection at 230 nm or 254 nm.

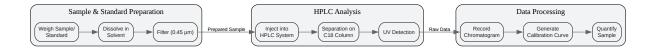
• Column Temperature: 30 °C.

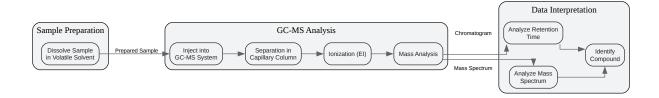
Sample Preparation:

Accurately weigh a suitable amount of the sample.

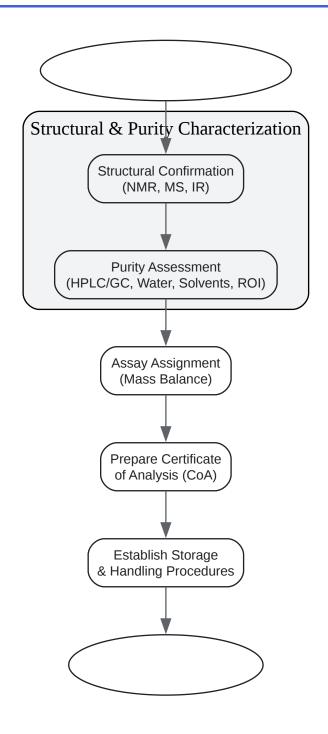
- Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
- Filter the solution through a 0.45 μm syringe filter before injection.
- Calibration: Prepare a series of calibration standards of the 2-Methoxyphenyl benzoate
 reference standard in the mobile phase. The concentration range should bracket the
 expected sample concentration.
- Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
- Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **2-Methoxyphenyl benzoate** in the sample by interpolating its peak area on the calibration curve.











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